molecular formula C19H16N2O2 B2473505 N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide CAS No. 302909-78-0

N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide

Cat. No.: B2473505
CAS No.: 302909-78-0
M. Wt: 304.349
InChI Key: SYWAYBZKZNWIEQ-DEDYPNTBSA-N
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Description

N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.352 g/mol This compound is known for its unique structure, which includes a benzylidene group, a naphthyloxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(1-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(21-20-13-15-7-2-1-3-8-15)14-23-18-12-6-10-16-9-4-5-11-17(16)18/h1-13H,14H2,(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWAYBZKZNWIEQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302909-78-0
Record name N'-BENZYLIDENE-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE
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